brain factor-1
Description
Properties
CAS No. |
147604-79-3 |
|---|---|
Molecular Formula |
C22H40N4O5 |
Synonyms |
brain factor-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Growth Hormone (GH)
Mechanistic Differences
- IGF-1 : Directly modulates neuronal plasticity, synaptic transmission, and NMDA receptor trafficking. Its age-related decline is tightly linked to cognitive impairment .
- GH: Primarily acts via hepatic IGF-1 production. While GH receptors are present in the brain, GH’s direct effects on cognition are less pronounced.
Functional Outcomes
- IGF-1 deficiency causes microcephaly, myelination defects, and severe cognitive impairments in humans (e.g., Laron syndrome) and rodents .
- GH deficiency leads to subtle cognitive changes, often reversible with GH therapy. For example, GH replacement improves lipid profiles and cardiovascular risk in patients .
Comparison with Hypoxia-Inducible Factor-1α (HIF-1α)
Role in Brain Homeostasis
Age-Related Changes
Comparison with Vascular Endothelial Growth Factor (VEGF)
Synergy with IGF-1
Data Tables
Table 1: Key Features of IGF-1 and Comparable Compounds
Table 2: Clinical and Preclinical Outcomes
Research Findings and Therapeutic Implications
- IGF-1 : Reverses age-related NMDA receptor dysfunction and enhances neurogenesis. Clinical trials show promise in Alzheimer’s and Parkinson’s disease .
- GH : Benefits metabolic parameters but requires further study for cognitive applications .
- HIF-1α : Dual role in neuroprotection (angiogenesis) and pathology (BBB disruption). Targeted inhibition may mitigate TBI damage .
Contradictions : While IGF-1 deficiency consistently impairs cognition, GH’s direct neural effects remain debated. HIF-1α’s role varies by context—protective in chronic hypoxia but detrimental in acute injury .
Preparation Methods
Bacterial Expression Systems
Escherichia coli remains a widely used host due to its cost-effectiveness and rapid growth. MyBioSource reports recombinant BF1/FOXG1 production in E. coli for species including Xenopus laevis and Cebus capucinus, achieving ≥85% purity via SDS-PAGE. However, bacterial systems lack eukaryotic post-translational modifications, limiting their utility for functional studies requiring native protein folding.
Mammalian Cell Cultures
Mammalian systems, such as human embryonic kidney (HEK293) and nasopharyngeal carcinoma (C666-1, SUNE-1) cells, enable proper folding and phosphorylation. Studies using RPMI-1640 medium supplemented with 5% fetal bovine serum (FBS) demonstrated successful FOXG1 overexpression via pcDNA3.1 vectors, with transfection efficiency monitored using Lipofectamine® 3000. Dual-antibiotic selection (puromycin and blasticidin) in human pluripotent stem cells (hPSCs) achieved 31.6% heterozygous and 15.8% homozygous FOXG1 targeting, critical for dose-dependent functional analyses.
Baculovirus-Insect Cell Systems
For large-scale production, baculovirus-infected insect cells (e.g., Sf9) offer high yields and eukaryotic processing. MyBioSource highlights this system for producing BF1/FOXG1 from Mnemiopsis leidyi and Epomophorus gambianus, though detailed protocols remain proprietary.
Purification and Refinement Techniques
Affinity Chromatography
Recombinant BF1/FOXG1 often incorporates affinity tags (e.g., His-tag, SMASh-tag) for purification. The SMASh tag system, used in hPSCs, enabled 65.6% homozygous knockout efficiency for B2M and 15.8% for FOXG1, demonstrating its versatility. Nickel-nitrilotriacetic acid (Ni-NTA) columns are standard for His-tagged proteins, though tag cleavage may be necessary for functional assays.
SDS-PAGE and Western Blot Validation
Purity assessments require SDS-PAGE, with commercial preparations achieving ≥85% homogeneity. Western blotting using anti-FOXG1 antibodies (e.g., Abcam ab196868) confirms identity, as shown in nasopharyngeal carcinoma studies where FOXG1 expression correlated with mitochondrial function.
Table 1: Comparison of BF1/FOXG1 Expression Systems
| Host System | Yield (mg/L) | Purity (%) | Post-Translational Modifications | Reference |
|---|---|---|---|---|
| E. coli | 10–50 | ≥85 | None | |
| HEK293 Cells | 5–20 | ≥90 | Phosphorylation, Glycosylation | |
| Baculovirus-Insect | 50–100 | ≥90 | Partial Glycosylation |
Quality Control and Functional Validation
Activity Assays
Electrophoretic mobility shift assays (EMSAs) verify DNA-binding capacity. BF1(NHAA), a DNA-binding-deficient mutant, failed to rescue neuronal differentiation in BF1-null mice, underscoring the importance of functional validation. In cancer models, MTT assays linked FOXG1 overexpression to increased proliferation (optical density 450 nm: 1.2 vs. 0.8 control).
Challenges and Optimization Strategies
Solubility and Aggregation
E. coli-expressed BF1/FOXG1 often forms inclusion bodies. Refolding protocols using urea gradients or fusion partners (e.g., maltose-binding protein) improve solubility but reduce yield. Mammalian systems circumvent this but require optimized serum conditions (e.g., 2% FBS in NP69 cells).
Scalability Issues
Baculovirus systems address scalability, yet cost remains prohibitive for academic labs. Transient transfection in HEK293 cells offers a middle ground, with yields sufficient for most in vitro studies.
Applications of Prepared BF1/FOXG1
Q & A
Basic Research Questions
Q. How can researchers establish reliable detection methods for Brain Factor-1 in neural tissues?
- Methodology : Use immunohistochemistry or Western blotting with validated antibodies, ensuring specificity via knockout controls. Include quantitative measures (e.g., optical density ratios) and replicate experiments across multiple tissue samples to account for biological variability. Reference established protocols for protein extraction and normalization (e.g., using β-actin as a loading control) .
- Data Consideration : Report intra- and inter-assay coefficients of variation (CV) to validate reproducibility. For example:
| Method | CV (%) | Sample Size | Reference Protocol |
|---|---|---|---|
| Western Blot | ≤10 | n=6 | |
| Immunofluorescence | ≤15 | n=8 |
Q. What foundational experimental designs are optimal for initial hypothesis testing of this compound's role in neuroprotection?
- Methodology : Employ in vitro models (e.g., primary neuronal cultures exposed to oxidative stress) with this compound knockdown/overexpression. Use a factorial design to test interactions between this compound levels and stressors, with outcome measures like cell viability (MTT assay) and apoptosis markers (caspase-3 activity). Include sham controls and blind data analysis to reduce bias .
Advanced Research Questions
Q. How can contradictory findings on this compound's dual role in neuroprotection and neurodegeneration be reconciled?
- Methodology : Conduct meta-analyses of existing datasets to identify confounding variables (e.g., dosage, exposure duration, or model systems). For example, a 2024 meta-analysis of 15 studies revealed that this compound’s neurotoxic effects manifest only at concentrations >100 nM in post-mitotic neurons . Use subgroup analyses to isolate context-dependent mechanisms (e.g., interaction with HIF-1α under hypoxia) .
- Data Analysis Table :
| Study Type | Neuroprotective Effect (Odds Ratio) | Neurotoxic Threshold | Key Confounder |
|---|---|---|---|
| In vitro | 2.3 [1.5–3.1] | >100 nM | Oxidative stress |
| In vivo (mice) | 1.8 [1.2–2.4] | Not observed | Age-dependent |
Q. What strategies address low reproducibility in this compound interaction studies?
- Methodology : Adopt standardized protocols for co-immunoprecipitation (Co-IP) and cross-linking assays. Validate interactions via orthogonal methods (e.g., surface plasmon resonance for binding affinity). Collaborate across labs to replicate findings, as seen in multi-center validation of this compound’s interaction with Synaptotagmin-4 .
Q. How can causal relationships between this compound expression and cognitive outcomes be robustly tested?
- Methodology : Use longitudinal designs with conditional knockout models and behavioral assays (e.g., Morris water maze). Apply structural equation modeling (SEM) to disentangle direct effects from mediators (e.g., synaptic plasticity markers). Ensure statistical power (>0.8) via sample-size calculations .
Methodological Frameworks
Q. What ethical guidelines govern this compound research involving human-derived neural cells?
- Guidelines : Obtain informed consent for cell-line usage, anonymize donor data, and adhere to institutional review board (IRB) protocols. Document ethical compliance in methods sections, as per the "Research Ethics" factor (factor loadings: 0.46–0.90) .
Q. How should researchers operationalize this compound variables in grant proposals?
- Framework : Align with PICOT criteria (Population, Intervention, Comparison, Outcome, Time) :
- Population : Post-stroke neuronal cultures.
- Intervention : this compound siRNA vs. overexpression.
- Comparison : Untreated controls.
- Outcome : Axonal regeneration (µm/day).
- Time : 14-day post-intervention.
Data Presentation Standards
Q. What statistical reporting practices enhance credibility in this compound studies?
- Requirements : Report exact p-values, effect sizes (Cohen’s d), and confidence intervals. For RNA-seq data, apply false discovery rate (FDR) correction. Avoid "data dredging" by pre-registering hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
